Linagliptin N-D-Glucuronide
Description
Properties
Molecular Formula |
C₃₁H₃₈N₈O₇ |
|---|---|
Molecular Weight |
634.68 |
Synonyms |
7-(but-2-yn-1-yl)-3-Methyl-1-((4-methylquinazolin-2-yl)methyl)-8-((R)-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione |
Origin of Product |
United States |
Formation and Enzymology of Linagliptin Glucuronide Metabolites
Elucidation of Glucuronidation Pathways of Linagliptin (B1675411) and its Oxidized Derivatives
Structural Characterization of Glucuronide Conjugates (e.g., M650(1), M665(3), M665(8))
Metabolic studies of linagliptin have identified several glucuronide conjugates, designated by their mass-to-charge ratios (m/z). Among these, metabolites M650(1), M665(3), and M665(8) have been noted as products of glucuronidation. The formation of these metabolites involves the covalent attachment of a glucuronic acid moiety to the linagliptin molecule or its oxidized derivatives.
The chemical formula for Linagliptin N-D-Glucuronide is C31H38N8O7. This indicates the addition of a glucuronic acid molecule (C6H8O6) to the parent linagliptin molecule (C25H28N8O2), with a net loss of two hydrogen atoms and the addition of one oxygen atom, consistent with the formation of a glucuronide conjugate. While the exact structures of M650(1), M665(3), and M665(8) require detailed spectroscopic analysis for complete confirmation, their mass spectral data are indicative of glucuronide formation.
Identification of Glucuronidation Sites (e.g., N-glucuronidation, O-glucuronidation)
Glucuronidation can occur at various functional groups within a molecule, primarily at nucleophilic heteroatoms such as oxygen (O-glucuronidation) and nitrogen (N-glucuronidation). Given the chemical structure of linagliptin, which contains several nitrogen atoms within its heterocyclic rings, N-glucuronidation is a highly probable metabolic pathway.
The presence of heterocyclic nitrogen atoms makes linagliptin a potential substrate for N-glucuronidation. This type of conjugation is a common metabolic route for many xenobiotics containing such structural motifs. The formation of "this compound" specifically points towards the attachment of the glucuronic acid moiety to a nitrogen atom within the linagliptin structure. However, without specific structural elucidation data for metabolites like M650(1), M665(3), and M665(8), the precise location of glucuronidation on the linagliptin molecule remains to be definitively established. O-glucuronidation could also be a possibility, particularly if Phase I metabolism introduces a hydroxyl group onto the parent molecule.
Identification of Contributing UDP-Glucuronosyltransferase (UGT) Isoforms
The enzymatic process of glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Identifying the specific UGT isoforms responsible for the metabolism of a drug is crucial for understanding its drug-drug interaction potential and inter-individual variability in metabolism.
In Vitro Enzyme Kinetic Studies of Glucuronide Formation
To date, specific in vitro enzyme kinetic studies detailing the formation of linagliptin glucuronides are not extensively reported in the public domain. Such studies would typically involve incubating linagliptin with human liver microsomes or recombinant UGT enzymes and measuring the rate of glucuronide formation. This would allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), providing insights into the efficiency of the glucuronidation process.
Exploration of Specific UGTs Implicated in Glucuronidation of Heterocyclic Nitrogen
While direct studies on linagliptin are limited, the scientific literature provides strong indications as to which UGT isoforms are likely involved in its metabolism. The glucuronidation of compounds containing heterocyclic nitrogen atoms is often mediated by specific UGT isoforms, notably UGT1A4 and UGT2B10. nih.gov
These enzymes are known to catalyze the N-glucuronidation of a wide range of substrates containing tertiary amines and heterocyclic nitrogen moieties. Given linagliptin's structure, it is highly probable that UGT1A4 and/or UGT2B10 play a significant role in the formation of its N-glucuronide metabolites. Further research using recombinant human UGTs is necessary to definitively identify the specific isoforms responsible for linagliptin glucuronidation and to characterize their enzymatic kinetics.
Interplay with Phase I Metabolism Leading to Glucuronide Formation (e.g., Glucuronidation of Mono-oxidized Linagliptin)
The metabolism of many drugs involves a sequential process of Phase I and Phase II reactions. Phase I reactions, such as oxidation, often introduce or expose functional groups that can then be conjugated in Phase II reactions like glucuronidation.
In the case of linagliptin, metabolism can be initiated by oxidation, followed by further biotransformations. For instance, the formation of a mono-oxidized linagliptin metabolite would introduce a hydroxyl group, creating a potential site for subsequent O-glucuronidation. This interplay between Phase I and Phase II metabolism can lead to a diverse array of metabolites. The identification of glucuronide conjugates with masses higher than that of a simple linagliptin glucuronide, such as M665(3) and M665(8), suggests that they may be glucuronides of oxidized linagliptin derivatives. This highlights the importance of considering the complete metabolic cascade when characterizing the disposition of a drug.
Interactive Data Table: Linagliptin and its Glucuronide Metabolites
| Compound | Molecular Formula | Key Metabolic Pathway |
| Linagliptin | C25H28N8O2 | Parent Drug |
| This compound | C31H38N8O7 | N-Glucuronidation |
| M650(1) | Not fully elucidated | Glucuronidation |
| M665(3) | Not fully elucidated | Oxidation and Glucuronidation |
| M665(8) | Not fully elucidated | Oxidation and Glucuronidation |
Computational and In Silico Modeling Approaches for Predicting Glucuronidation Mechanisms
In the absence of specific experimental data for this compound, computational and in silico modeling approaches serve as valuable tools to predict potential sites of glucuronidation and the enzymes involved. These methods are increasingly integrated into the drug development process to anticipate metabolic pathways and potential liabilities.
A variety of in silico models have been developed to predict UGT-mediated metabolism. These models often employ machine learning algorithms and quantitative structure-activity relationship (QSAR) approaches. By analyzing the structural features of known UGT substrates, these models can predict the likelihood of a new chemical entity, such as linagliptin, undergoing glucuronidation at specific sites.
Table 1: Overview of In Silico Approaches for Predicting UGT-Mediated Metabolism
| Modeling Approach | Description | Application to Linagliptin |
| Ligand-Based Models | These models utilize the structural and physicochemical properties of known substrates for specific UGT isoforms to build predictive models. They do not require the 3D structure of the enzyme. | By comparing the structure of linagliptin to databases of known UGT substrates, these models could predict which nitrogen atoms are most likely to undergo glucuronidation. |
| Structure-Based Models | These models rely on the three-dimensional structure of the UGT enzyme's active site. Molecular docking simulations can then be used to predict how a substrate, like linagliptin, would bind and orient itself for the glucuronidation reaction. | If a reliable homology model of the relevant UGT isoform's active site is available, docking studies could provide insights into the specific interactions that facilitate N-glucuronidation of linagliptin. |
| Machine Learning and AI | Modern approaches utilize deep learning and other advanced machine learning algorithms trained on large datasets of metabolic reactions to predict sites of metabolism for novel compounds. | These models could potentially identify the most probable nitrogen atom on the linagliptin molecule for glucuronidation based on learned patterns from vast chemical and biological data. |
Table 2: Predicted Susceptible Sites for Glucuronidation on Linagliptin
| Potential Site on Linagliptin | Rationale for Potential Glucuronidation |
| Piperidine (B6355638) Ring Nitrogen | The secondary amine on the aminopiperidine ring is a potential site for N-glucuronidation. |
| Purine Ring Nitrogens | The various nitrogen atoms within the xanthine core structure could also be susceptible to enzymatic conjugation with glucuronic acid. |
It is important to emphasize that these are theoretical predictions. Definitive identification of the exact structure of this compound and the enzymes responsible for its formation would necessitate dedicated experimental studies, including incubation of linagliptin with a panel of recombinant UGT enzymes followed by structural elucidation of the resulting metabolites using techniques like high-resolution mass spectrometry and NMR.
Advanced Analytical Methodologies for Characterization and Quantification of Linagliptin Glucuronide Metabolites
Chromatographic Separation Techniques
Effective chromatographic separation is the cornerstone of accurately quantifying drug metabolites. Given the increased polarity of Linagliptin (B1675411) N-D-Glucuronide compared to the parent drug, specialized techniques are required to achieve adequate retention, resolution, and peak shape.
High-Performance Liquid Chromatography (HPLC) Method Development
While numerous reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the parent drug, linagliptin, these are often not suitable for its polar glucuronide metabolite without significant modification. academicstrive.comjetir.org Standard C18 columns, commonly used for linagliptin analysis, provide retention based on hydrophobicity. academicstrive.com The highly polar nature of Linagliptin N-D-Glucuronide results in poor retention on these columns when using typical mobile phases with high organic content.
To achieve successful retention of the glucuronide metabolite, HPLC method development focuses on several key strategies:
Highly Aqueous Mobile Phases: Employing mobile phases with a very high percentage of the aqueous component (e.g., >95%) can increase the retention of polar analytes on some reversed-phase columns. However, this can sometimes lead to phase collapse on traditional C18 columns.
Polar-Embedded and Polar-Endcapped Columns: The use of RP columns with stationary phases that have polar functional groups embedded or at the terminus of the alkyl chains enhances the retention of polar compounds. These columns are more compatible with highly aqueous mobile phases and offer alternative selectivity.
Hydrophilic Interaction Chromatography (HILIC): This technique is an effective alternative for separating highly polar compounds that are unretained in RP-HPLC. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, establishing an aqueous layer on the stationary phase into which polar analytes can partition.
| Parameter | Typical Conditions for Linagliptin | Required Adaptations for this compound |
| Stationary Phase | C18, C8 (e.g., 250 x 4.6 mm, 5 µm) | Polar-embedded/endcapped RP, HILIC, or Mixed-Mode columns |
| Mobile Phase A | Aqueous buffer (e.g., phosphate, ammonium (B1175870) acetate) | Aqueous buffer (e.g., ammonium formate, formic acid) |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient (typically high organic %) | Gradient elution starting with very low organic % (RP) or high organic % (HILIC) |
| Detector | UV/PDA (e.g., 225-299 nm), Mass Spectrometry | Mass Spectrometry (due to often low concentrations and need for identification) |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC for metabolite analysis. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver sharper, narrower peaks, leading to enhanced resolution, greater sensitivity, and significantly shorter run times. academicstrive.com
These advantages are particularly valuable for metabolite profiling:
Improved Resolution: UPLC provides the necessary resolving power to separate structurally similar metabolites and distinguish them from the parent drug and endogenous matrix components.
Increased Throughput: The rapid analysis times (often 2-4 minutes) are ideal for high-throughput applications common in metabolic and pharmacokinetic studies. scispace.comrsc.org
Enhanced Sensitivity: Narrower peaks result in a greater peak height for a given concentration, improving the signal-to-noise ratio and lowering detection limits, which is crucial for quantifying low-level metabolites like this compound. rsc.org
UPLC systems are almost always coupled with mass spectrometry for the analysis of metabolites, as UV detection often lacks the required sensitivity and specificity. nih.gov
Mixed-Mode Chromatography for Enhanced Metabolite Profiling
Mixed-mode chromatography is an increasingly powerful tool for the analysis of complex mixtures containing compounds with diverse polarities and charges, such as a parent drug and its polar metabolites. researchgate.netresearchgate.net These stationary phases possess multiple retention mechanisms, typically combining reversed-phase (hydrophobic) characteristics with ion-exchange (electrostatic) or HILIC (hydrophilic) properties on a single column. phenomenex.commdpi.com
For this compound, a mixed-mode column offers distinct advantages:
Orthogonal Selectivity: By engaging in multiple types of interactions, mixed-mode columns can provide unique selectivity that is not achievable with single-mode columns, improving the separation of the polar glucuronide from the less polar parent linagliptin.
Enhanced Retention: The ion-exchange or HILIC functionality provides strong retention for highly polar and charged molecules like glucuronides, which are poorly retained in standard reversed-phase chromatography. mdpi.com
Simplified Method Development: A single mixed-mode column can often achieve a separation that would otherwise require complex mobile phase additives (like ion-pairing agents) or multiple analytical runs on different columns. helixchrom.com
Mass Spectrometry-Based Characterization and Identification
Mass spectrometry (MS) is the definitive technique for the structural characterization and sensitive quantification of drug metabolites. When coupled with liquid chromatography, it provides the specificity needed to identify metabolites in complex biological samples.
High-Resolution LC-MS for Accurate Mass Measurement and Metabolite Identification
High-resolution mass spectrometry (HRMS), using technologies such as Time-of-Flight (TOF) or Orbitrap mass analyzers, is indispensable for the initial identification of unknown metabolites. nih.govresearchgate.net HRMS instruments provide highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of an ion. scispace.com
In the case of this compound, HRMS is used to confirm the addition of a glucuronic acid moiety (C₆H₈O₆) to the parent linagliptin molecule (C₂₅H₂₈N₈O₂). The expected molecular formula of the glucuronide metabolite is C₃₁H₃₆N₈O₈. By comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass, a high degree of confidence in the metabolite's identity can be established.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Theoretical [M+H]⁺ (Da) |
| Linagliptin | C₂₅H₂₈N₈O₂ | 472.2335 | 473.2408 |
| This compound | C₃₁H₃₆N₈O₈ | 648.2656 | 649.2730 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is used to further confirm the structure of a metabolite by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, the MS/MS spectrum is characterized by specific fragmentation pathways:
Characteristic Neutral Loss: The most common and diagnostic fragmentation for glucuronide conjugates is the neutral loss of the glucuronic acid moiety, which corresponds to a loss of 176.0321 Da (C₆H₈O₆). researchgate.net The observation of a product ion at m/z 473.2408 (corresponding to the protonated linagliptin aglycone) from the precursor ion at m/z 649.2730 is strong evidence of a linagliptin glucuronide.
Aglycone Fragmentation: The product ion corresponding to the linagliptin aglycone (m/z 473.2408) will subsequently fragment in a manner consistent with the parent drug. Key fragment ions for linagliptin include those resulting from the loss of the butynyl group or cleavages around the piperidine (B6355638) ring. scispace.comrsc.org
By analyzing these fragmentation patterns, the identity of the metabolite as this compound can be unequivocally confirmed, and the site of conjugation can often be inferred.
| Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Interpretation |
| 649.2730 | 473.2408 | Neutral loss of glucuronic acid moiety (176 Da) |
| 649.2730 | Various | Other fragments from the intact conjugate |
| 473.2408 | 420.2087 | Loss of the 2,3-butino group from the aglycone |
| 473.2408 | 157.6 | Fragment corresponding to the quinazoline (B50416) moiety |
Quantitative Analysis Approaches, including Isotope-Dilution Mass Spectrometry
The quantification of Linagliptin glucuronide metabolites in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). payeshdarou.irresearchgate.net This technique is favored for its high sensitivity and specificity, which are crucial for detecting the low concentrations typical of metabolites in pharmacokinetic studies. payeshdarou.ir Tandem mass spectrometry is the cornerstone for the direct quantification of glucuronides, offering exceptional selectivity that allows for the differentiation of the metabolite from the parent drug and other endogenous compounds. researchgate.net
A key strategy for ensuring the highest level of accuracy and precision in LC-MS/MS-based quantification is isotope-dilution mass spectrometry. This approach involves the use of a stable isotope-labeled internal standard (IS), such as a deuterated version of the analyte (e.g., Linagliptin-d4). rsc.org The IS is added to the sample at a known concentration at the beginning of the sample preparation process. Since the IS is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and potential matrix effects in the mass spectrometer's ion source. rsc.orgijbio.com By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations during sample extraction and analysis can be effectively compensated for, leading to highly reliable and reproducible results. rsc.org
Methods developed for Linagliptin have demonstrated linearity over clinically relevant concentration ranges, such as 0.25 to 16 ppb or 10 ng/mL to 5000 ng/mL, with high correlation coefficients (r > 0.99). payeshdarou.irijbio.com The use of Multiple Reaction Monitoring (MRM) mode is standard, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored to enhance selectivity and sensitivity. rsc.orgijbio.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
While mass spectrometry provides critical information regarding the mass and fragmentation of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive elucidation of its chemical structure. researchgate.nethyphadiscovery.com For a metabolite like this compound, NMR is indispensable for unambiguously determining the precise site of glucuronidation on the Linagliptin molecule and confirming the stereochemistry of the glycosidic bond. hyphadiscovery.com Structures that are incorrectly assigned based on MS/MS fragmentation patterns alone can be definitively corrected using NMR. hyphadiscovery.com
A comprehensive structural analysis involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. scispace.comnih.gov
¹H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule and their chemical environment. researchgate.netscispace.com
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms. researchgate.netscispace.com
2D NMR Experiments: These are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Probes through-space interactions between protons, providing insights into the three-dimensional structure and stereochemistry. hyphadiscovery.com
By analyzing the chemical shifts and coupling patterns in these spectra for both the parent drug and the metabolite, analysts can pinpoint the structural changes, such as the attachment of the glucuronic acid moiety to a specific nitrogen atom in the Linagliptin structure. researchgate.nethyphadiscovery.com
Optimized Sample Preparation Strategies for Glucuronide Metabolites (e.g., Enzymatic Hydrolysis, Solid-Phase Extraction)
Effective sample preparation is critical for removing interferences from complex biological matrices like plasma or urine and for concentrating the analyte before instrumental analysis. researchgate.net The choice of technique depends on the physicochemical properties of the analyte and the required sensitivity of the assay.
Solid-Phase Extraction (SPE): This is a widely used and highly effective technique for cleaning up and concentrating Linagliptin and its metabolites from plasma. nih.govresearchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. Mixed-mode SPE, which utilizes multiple interaction mechanisms (e.g., ion exchange and reversed-phase), can offer superior selectivity. dntb.gov.ua
Liquid-Liquid Extraction (LLE): In this method, the analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). rsc.org By selecting an appropriate solvent and adjusting the pH, efficient extraction of the analyte into the organic phase can be achieved, leaving many endogenous interferences behind in the aqueous phase. rsc.org
Protein Precipitation (PPT): This is a simpler and faster method where a large amount of organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. pharmacophorejournal.com After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may be less clean than SPE or LLE and can be more susceptible to matrix effects. pharmacophorejournal.com
Enzymatic Hydrolysis: This is an indirect approach to quantification. The sample is treated with a β-glucuronidase enzyme, which cleaves the glucuronic acid moiety from the metabolite, converting it back to the parent drug (aglycone). researchgate.net The total concentration of the parent drug is then measured. By comparing this to the concentration in a non-hydrolyzed sample, the amount of the glucuronide metabolite can be inferred. This method is useful when an authentic standard of the glucuronide metabolite is not available. researchgate.net
Method Validation Parameters for Glucuronide Metabolite Assays (e.g., specificity, linearity, precision, accuracy, limits of detection and quantification)
To ensure that an analytical method provides reliable and accurate data for regulatory submissions and pharmacokinetic analysis, it must be rigorously validated according to guidelines from bodies like the ICH. payeshdarou.irnih.gov The key validation parameters for assays quantifying glucuronide metabolites include:
Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as the parent drug, other metabolites, and endogenous matrix components. nih.gov This is often demonstrated by analyzing blank matrix samples to check for interfering peaks at the retention time of the analyte. nih.gov
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. impactfactor.org This is confirmed by analyzing calibration standards at several concentration levels and demonstrating a high correlation coefficient (typically R² > 0.99). impactfactor.orgwisdomlib.org
Precision and Accuracy:
Precision refers to the closeness of agreement between a series of measurements and is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). researchgate.net It is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. nih.gov
Accuracy is the closeness of the measured value to the true value, expressed as percent recovery or percent bias. researchgate.net Both precision and accuracy are typically evaluated using quality control (QC) samples at low, medium, and high concentrations. ijbio.com
Limits of Detection (LOD) and Quantification (LOQ):
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. nih.govaustinpublishinggroup.com
LOQ (or Lower Limit of Quantification, LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically with a signal-to-noise ratio of ≥10). payeshdarou.irnih.govaustinpublishinggroup.com
Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. ijbio.com
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage. payeshdarou.irijbio.com
The following table summarizes typical validation parameters reported for Linagliptin assays, which are representative of the performance expected for its glucuronide metabolite assays.
| Parameter | Reported Value/Range | Citation(s) |
| Linearity Range | 2.0 - 12.0 µg/mL | nih.gov |
| 10 - 50 µg/mL | impactfactor.org | |
| 10 - 5000 ng/mL | ijbio.com | |
| Correlation Coefficient (R²) | > 0.999 | impactfactor.orgwisdomlib.org |
| Accuracy (% Recovery) | 99.33% - 99.88% | researchgate.net |
| 86.7% - 95.6% | rsc.org | |
| Precision (%RSD) | < 2% | nih.gov |
| ≤ 8.6% | rsc.org | |
| Limit of Detection (LOD) | 0.17854 µg/mL | impactfactor.orgresearchgate.net |
| 0.07591 µg/mL | nih.gov | |
| 2.0 ng/mL | nih.govresearchgate.net | |
| Limit of Quantification (LOQ) | 0.54105 µg/mL | impactfactor.orgresearchgate.net |
| 0.2300 µg/mL | nih.gov | |
| 6.1 ng/mL | nih.govresearchgate.net |
Preclinical Disposition and Transport of Linagliptin Glucuronide Metabolites
Absorption and Distribution Studies in In Vitro Systems and Preclinical Animal Models
Detailed in vitro and preclinical studies on the absorption and distribution of linagliptin (B1675411) N-D-glucuronide are not extensively reported, which is consistent with its status as a minor metabolite. The disposition of the parent compound, linagliptin, is characterized by rapid absorption after oral administration, followed by extensive distribution into tissues, indicated by a large apparent volume of distribution (1,110 L in humans after a single intravenous dose). nih.govnih.gov
Glucuronidation is a Phase II metabolic process that typically increases the hydrophilicity and molecular weight of a compound. This biotransformation generally reduces a molecule's ability to passively diffuse across cell membranes, thereby limiting its distribution into tissues compared to the parent drug. Therefore, it is expected that linagliptin N-D-glucuronide would have a smaller volume of distribution than linagliptin itself. Its distribution would be largely confined to the extracellular fluid and organs involved in elimination, such as the liver and kidneys, and would be highly dependent on carrier-mediated transport processes.
Excretion Pathways and Kinetics of Glucuronide Metabolites in Animal Models (e.g., Biliary vs. Renal Elimination)
The excretion of linagliptin is predominantly non-renal, with the vast majority of an administered dose being eliminated unchanged through the enterohepatic system. nih.govdroracle.ai In humans, after oral administration, approximately 85% of the dose is excreted in the feces and only about 5% in the urine. nih.govresearchgate.netdrugbank.com Preclinical studies in rats with bile duct cannulation confirmed that biliary excretion of unchanged linagliptin is the primary elimination pathway, accounting for 49% of an intravenous dose. researchgate.netnih.gov A smaller portion (12%) was also shown to be excreted directly into the gut, independent of the biliary route. researchgate.netnih.gov
Given that glucuronide conjugates are typically anions with increased molecular weight, they are prime candidates for active transport into the bile. The general characteristics of glucuronide metabolite excretion are summarized in the table below.
Table 1: General Excretion Pathways for Glucuronide Metabolites
| Excretion Pathway | General Characteristics | Relevance to this compound |
|---|---|---|
| Biliary Elimination | A major pathway for high molecular weight (>500 Da) anionic conjugates. Mediated by efflux transporters on the hepatocyte canalicular membrane (e.g., MRP2). | Highly probable. Given that the parent drug, linagliptin, is primarily cleared via the bile, any glucuronide metabolite formed in the liver would likely follow this same high-capacity pathway. |
| Renal Elimination | Involves glomerular filtration and active tubular secretion by transporters like OATs and MRPs. A significant pathway for smaller, water-soluble conjugates. | Possible, but likely minor. The parent drug shows minimal renal clearance. nih.gov While glucuronidation increases water solubility, the primary biliary route of the parent compound suggests hepatic transport is the dominant process. |
Investigation of Drug Transporters in Metabolite Disposition
The movement of glucuronide metabolites across cellular membranes is highly dependent on drug transporters. frontiersin.org These proteins are crucial for hepatic uptake from the blood, as well as for efflux into the bile and urine. frontiersin.org
OATPs (Organic Anion Transporting Polypeptides), particularly OATP1B1 and OATP1B3, are expressed on the basolateral (sinusoidal) membrane of hepatocytes and are responsible for the uptake of a wide range of compounds, including many glucuronide conjugates, from the portal circulation into the liver. nih.govnih.govaustinpublishinggroup.com OATs (Organic Anion Transporters) play a similar role in the kidney, mediating the uptake of organic anions from the blood into the proximal tubule cells for subsequent secretion into the urine. nih.gov
In vitro studies have shown that the parent drug, linagliptin, is not a substrate for OATP1B1 or OATP1B3. researchgate.net There is no specific data available on whether this compound is a substrate for these transporters. However, as a general principle, glucuronidated molecules are often substrates for OATPs. frontiersin.org If linagliptin glucuronidation were to occur systemically, OATPs would be the most likely transporters to mediate its uptake into the liver for subsequent biliary excretion.
Efflux transporters are critical for moving drugs and metabolites out of cells, playing a key role in biliary and renal excretion as well as limiting intestinal absorption. tg.org.aunih.gov
P-glycoprotein (P-gp, ABCB1): P-gp is known to limit the intestinal absorption of the parent drug, linagliptin. nih.govresearchgate.netnih.gov In vitro studies classify linagliptin as a weak substrate and weak inhibitor of P-gp. nih.govnih.gov While P-gp can transport a wide variety of substrates, its role in transporting anionic glucuronide conjugates is generally less pronounced than that of MRPs. nih.gov
Multidrug Resistance-Associated Proteins (MRPs): MRPs, particularly MRP2 (ABCC2) located on the canalicular membrane of hepatocytes, are key transporters for the biliary excretion of anionic conjugates, including many glucuronides. frontiersin.orgnih.gov MRP3, on the basolateral membrane, can transport conjugates back into the bloodstream. frontiersin.org In vitro studies demonstrated that linagliptin did not inhibit MRP2. researchgate.net Given that linagliptin's main elimination route is biliary excretion and that MRP2 is a primary transporter for glucuronides into the bile, it is highly probable that if this compound is formed, it would be a substrate for MRP2.
Table 2: Potential Transporter Interactions for this compound
| Transporter Family | Specific Transporter | Location | Role in Glucuronide Disposition | Interaction with Linagliptin (Parent) | Postulated Role for this compound |
|---|---|---|---|---|---|
| OATP (Uptake) | OATP1B1, OATP1B3 | Liver (Basolateral) | Hepatic uptake from blood | Not a substrate researchgate.net | Potential substrate (based on general properties of glucuronides) |
| OAT (Uptake) | OAT1, OAT3 | Kidney (Basolateral) | Renal uptake from blood | Data not available | Potential substrate (based on general properties of glucuronides) |
| P-gp (Efflux) | ABCB1 | Intestine, Liver, Kidney | Limits absorption, biliary/renal excretion | Weak substrate and inhibitor nih.govnih.gov | Unlikely to be a primary transporter |
| MRP (Efflux) | MRP2 (ABCC2) | Liver (Canalicular) | Biliary excretion | Did not inhibit researchgate.net | Likely substrate, mediating biliary elimination |
In Vitro Permeability and Transport Studies of Glucuronide Metabolites
Studies have indicated that the parent drug, linagliptin, has poor permeability properties. globalresearchonline.netjournaljamps.com The process of glucuronidation adds a large, polar glucuronic acid moiety to a molecule, which significantly increases its water solubility and reduces its passive membrane permeability. frontiersin.org
No specific in vitro permeability studies, such as those using Caco-2 cell monolayers, have been published for this compound. However, based on the fundamental physicochemical changes induced by glucuronidation, it can be concluded that the passive permeability of this compound would be substantially lower than that of the already poorly permeable parent drug. Consequently, its movement across biological membranes would be almost entirely dependent on the action of the drug transporters discussed in the previous section.
Biological Relevance and Comparative Aspects of Linagliptin Glucuronide Metabolites
Assessment of Pharmacological Activity of Glucuronide Metabolites in In Vitro Systems (Acknowledging generally inactive nature)
Metabolism represents a minor route for the elimination of linagliptin (B1675411), with the majority of the drug excreted unchanged. core.ac.ukresearchgate.netnih.gov In vitro and in vivo studies have consistently shown that the metabolites of linagliptin are generally considered pharmacologically inactive. researchgate.netwikipedia.org The primary metabolite identified in human plasma is known as CD 1790, an S-3-hydroxypiperidinyl derivative, which has been demonstrated to be pharmacologically inactive. core.ac.uknih.gov
Investigation of In Vitro Deconjugation and Potential Regeneration of Parent Compound
The potential for Linagliptin N-D-Glucuronide to undergo in vitro deconjugation to regenerate the active parent compound, linagliptin, has not been specifically investigated in the reviewed literature. Glucuronide conjugates can vary in stability, with some, particularly N-glucuronides, being susceptible to hydrolysis under certain pH conditions, which could release the aglycone (the parent drug). scispace.com
For analytical purposes, enzymatic hydrolysis using β-glucuronidase is a standard laboratory procedure to cleave glucuronic acid from metabolites to quantify the aglycone. scispace.com However, this enzymatic process may not reflect the physiological reality in in vitro systems designed to assess drug stability or activity. Studies on the forced degradation of linagliptin under various stress conditions (acidic, basic, oxidative) have been performed, but these typically focus on the stability of the parent drug rather than the potential for regeneration from its metabolites. ufms.brnih.gov There is no direct evidence from the available research to suggest that this compound serves as a significant reservoir for the in vitro regeneration of active linagliptin.
Interspecies Differences in Glucuronidation Profiles of Linagliptin and its Derivatives
The glucuronidation of drugs is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, and the expression and activity of these enzymes can vary significantly between species such as humans, monkeys, dogs, and rats. nih.govnih.govnel.edu This variability often leads to marked interspecies differences in the metabolic profiles of drugs where glucuronidation is a major pathway. nih.govnih.gov For example, studies on other compounds have shown strong species selectivity in the formation of N-glucuronides, with different species favoring different sites of conjugation. nih.govresearchgate.net
Metabolite Profiling in Diverse Biological Matrices (e.g., plasma, urine, feces, bile)
Metabolite profiling studies in humans have established that linagliptin is predominantly eliminated unchanged. Following oral administration, the vast majority of the dose is recovered in feces, with a small fraction excreted in urine. researchgate.netnih.gov This distribution is consistent across different biological matrices where the parent compound is the most abundant drug-related entity. researchgate.netresearchgate.net
In a comprehensive human metabolism study using radiolabeled linagliptin, fecal excretion was the dominant pathway, accounting for approximately 85% of the orally administered dose. core.ac.uk Renal excretion was a minor route, accounting for about 5% of the dose. core.ac.uk
Table 1: Excretion of Linagliptin Following Oral Administration in Humans
In plasma, unchanged linagliptin is the main circulating component. researchgate.net The primary metabolite detected in plasma is the pharmacologically inactive CD 1790, which accounts for more than 10% of the parent compound's systemic exposure after an oral dose. researchgate.net While glucuronidation has been identified as a minor metabolic transformation for linagliptin, specific quantitative data for this compound in plasma, urine, or feces are not detailed, indicating it is not a major metabolite in these matrices. nih.gov Given that linagliptin's primary excretion route is through the enterohepatic system, any glucuronide metabolites formed would be expected to be excreted primarily via bile and subsequently detected in feces. droracle.airesearchgate.net
Table 2: Linagliptin and its Main Metabolite in Human Plasma
Challenges and Future Directions in Linagliptin Glucuronide Metabolite Research
While metabolism represents a minor elimination pathway for linagliptin (B1675411), with the majority of the drug excreted unchanged, a small fraction undergoes biotransformation to several metabolites, including N-D-glucuronide conjugates. nih.govresearchgate.net The study of such minor metabolites presents unique challenges and necessitates the development of advanced research strategies. Understanding the formation and disposition of Linagliptin N-D-Glucuronide is crucial for a complete characterization of the drug's metabolic profile. This article explores the key challenges and future research directions in the study of this specific metabolite, focusing on non-clinical aspects of its analysis and characterization.
Q & A
Basic: What analytical techniques are recommended for identifying and quantifying Linagliptin N-D-Glucuronide in biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Key steps include:
- Sample Preparation: Use solid-phase extraction (SPE) or protein precipitation to isolate the metabolite from plasma/urine. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Chromatographic Separation: Optimize mobile phase composition (e.g., acetonitrile/ammonium formate) and column selection (C18 or HILIC) to resolve this compound from endogenous interferents .
- Validation: Follow FDA/EMA guidelines for linearity (1–1000 ng/mL), precision (CV ≤15%), and accuracy (85–115%) .
Basic: What safety protocols should be prioritized when synthesizing or handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or handling powdered forms to avoid inhalation .
- Waste Management: Segregate chemical waste into approved containers for halogenated organics. Partner with certified disposal services to comply with EPA/DOT regulations .
- Emergency Procedures: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Maintain Safety Data Sheets (SDS) accessible .
Advanced: How can researchers resolve contradictions between in vitro glucuronidation rates and in vivo pharmacokinetic data for this compound?
Answer:
Discrepancies often arise due to enzyme kinetics (UGT isoforms) or transporter-mediated excretion. Mitigation strategies:
- In Vitro-In Vivo Extrapolation (IVIVE): Use hepatocyte or microsomal assays with physiological scaling factors (e.g., protein binding, hepatic blood flow) .
- Transporter Studies: Employ transfected cell lines (e.g., HEK293-OATP1B1) to assess biliary excretion or renal clearance .
- Population PK Modeling: Incorporate covariates like renal impairment (eGFR <30 mL/min) to adjust for altered metabolite clearance, as observed in CKD patients .
Advanced: What experimental designs optimize the synthesis of this compound for high-purity reference standards?
Answer:
- Reaction Optimization: Use UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A9) in controlled pH (7.4) and temperature (37°C) conditions. Monitor reaction progress via HPLC .
- Purification: Apply semi-preparative chromatography with gradient elution (water:methanol) followed by lyophilization. Verify purity (>98%) via NMR (¹H, ¹³C) and HRMS .
- Stability Testing: Store at -80°C under nitrogen to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life .
Advanced: How should researchers design studies to investigate the pharmacodynamic interplay between Linagliptin and its N-D-Glucuronide metabolite?
Answer:
- Dual-Arm Studies: Compare diabetic rodent models administered Linagliptin alone vs. co-administered with a UGT inhibitor (e.g., probenecid) to assess metabolite contribution to DPP-4 inhibition .
- Tissue Distribution: Use autoradiography or MALDI imaging to localize this compound in renal or hepatic tissues .
- Statistical Analysis: Apply mixed-effects models to differentiate parent drug vs. metabolite effects on HbA1c reduction, controlling for covariates like age and renal function .
Basic: What are the critical parameters for validating a bioanalytical method specific to this compound?
Answer:
- Selectivity: Ensure no interference from Linagliptin, matrix components, or co-administered drugs (e.g., metformin) .
- Recovery: Assess extraction efficiency (>80%) across low, medium, and high concentrations using spiked quality control samples .
- Matrix Effects: Evaluate ion suppression/enhancement by comparing post-extraction spiked samples with neat solutions .
Advanced: What mechanistic studies elucidate the role of this compound in drug-drug interactions (DDIs)?
Answer:
- Enzyme Inhibition Assays: Test metabolite effects on CYP3A4/2D6 activity using human liver microsomes and fluorogenic substrates .
- Transporter Competition: Use Caco-2 cells to assess OATP1B1-mediated uptake inhibition, which may alter statin pharmacokinetics .
- Clinical Correlations: Retrospectively analyze DDI databases (e.g., FDA Adverse Event Reporting System) for co-administered drugs linked to altered Linagliptin exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
